molecular formula C9H18ClNO2S B6268641 2-(piperidin-3-yl)-1lambda6-thiolane-1,1-dione hydrochloride CAS No. 1955541-18-0

2-(piperidin-3-yl)-1lambda6-thiolane-1,1-dione hydrochloride

Cat. No.: B6268641
CAS No.: 1955541-18-0
M. Wt: 239.8
InChI Key:
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Description

2-(Piperidin-3-yl)-1λ6-thiolane-1,1-dione hydrochloride (2-PTH-HCl) is an organic compound that can be used as a reagent in organic synthesis, as well as a pharmaceutical active ingredient. It is a chiral, four-membered ring compound with a piperidine ring and a thiolane moiety. 2-PTH-HCl is an important precursor for the synthesis of a variety of pharmaceuticals, including anticonvulsants, antipsychotics, and antidepressants.

Scientific Research Applications

2-(piperidin-3-yl)-1lambda6-thiolane-1,1-dione hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis to prepare a variety of heterocyclic compounds, such as pyrrolidines, piperidines, and thiolanes. It has also been used as a precursor for the synthesis of pharmaceuticals, such as anticonvulsants, antipsychotics, and antidepressants.

Mechanism of Action

2-(piperidin-3-yl)-1lambda6-thiolane-1,1-dione hydrochloride is believed to act as an agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and depression. It is also believed to act as an antagonist at the dopamine D2 receptor, which is involved in the regulation of movement, cognition, and reward.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce anxiety-like behaviors, reduce the time spent in the open arms of the elevated plus maze, and increase the time spent in the closed arms of the elevated plus maze. It has also been shown to reduce the latency to fall asleep in the forced swim test, and reduce the latency to re-enter the open arms of the elevated plus maze after a period of rest.

Advantages and Limitations for Lab Experiments

2-(piperidin-3-yl)-1lambda6-thiolane-1,1-dione hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a high solubility in water and other solvents. It is also relatively stable, with a long shelf-life. However, it is important to note that this compound is a chiral compound, and the two enantiomers have different pharmacological effects. Therefore, it is important to use the correct enantiomer in experiments.

Future Directions

There are several potential future directions for the use of 2-(piperidin-3-yl)-1lambda6-thiolane-1,1-dione hydrochloride. It could be used as a starting material for the synthesis of a variety of heterocyclic compounds, such as pyrrolidines and piperidines. It could also be used as a precursor for the synthesis of new pharmaceuticals, such as anticonvulsants, antipsychotics, and antidepressants. Additionally, further research could be conducted to explore the potential therapeutic effects of this compound on conditions such as anxiety, depression, and movement disorders.

Synthesis Methods

2-(piperidin-3-yl)-1lambda6-thiolane-1,1-dione hydrochloride can be synthesized from the reaction of piperidine-3-carboxylic acid and thiolane-1,1-dione in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an aqueous medium at room temperature. The product can then be purified by recrystallization or column chromatography.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(piperidin-3-yl)-1lambda6-thiolane-1,1-dione hydrochloride involves the reaction of piperidine with maleic anhydride followed by reduction with sodium borohydride and subsequent reaction with sulfur to form the thiolane ring. The resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Piperidine", "Maleic anhydride", "Sodium borohydride", "Sulfur", "Hydrochloric acid" ], "Reaction": [ "Piperidine is reacted with maleic anhydride in the presence of a catalyst to form 2-(piperidin-3-yl)maleic anhydride.", "2-(piperidin-3-yl)maleic anhydride is then reduced with sodium borohydride to form 2-(piperidin-3-yl)maleic acid.", "2-(piperidin-3-yl)maleic acid is reacted with sulfur to form 2-(piperidin-3-yl)-1lambda6-thiolane-1,1-dione.", "2-(piperidin-3-yl)-1lambda6-thiolane-1,1-dione is then reacted with hydrochloric acid to form the hydrochloride salt of the final compound." ] }

1955541-18-0

Molecular Formula

C9H18ClNO2S

Molecular Weight

239.8

Purity

95

Origin of Product

United States

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